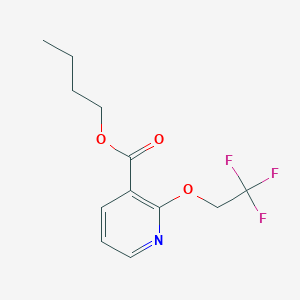

Butyl 2-(2,2,2-trifluoroethoxy)nicotinate

Description

Butyl 2-(2,2,2-trifluoroethoxy)nicotinate is a chemical compound with the molecular formula C12H14F3NO3 It is known for its unique structure, which includes a butyl group, a trifluoroethoxy group, and a nicotinate moiety

Properties

IUPAC Name |

butyl 2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-2-3-7-18-11(17)9-5-4-6-16-10(9)19-8-12(13,14)15/h4-6H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHTXGFTNFSWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(N=CC=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(2,2,2-trifluoroethoxy)nicotinate typically involves the esterification of nicotinic acid with butanol in the presence of a catalyst. The trifluoroethoxy group is introduced through a nucleophilic substitution reaction, where a suitable trifluoroethanol derivative reacts with the nicotinate ester under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2,2,2-trifluoroethoxy)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and is valuable in developing new materials with specific properties.

- Reagent in Chemical Reactions : It acts as a reagent in various chemical reactions due to its unique structural characteristics.

Biology

- Biological Activity : The biological activity of Butyl 2-(2,2,2-trifluoroethoxy)nicotinate is primarily linked to its nicotinic acid component. Research indicates that it may interact with various biological targets such as enzymes and receptors involved in cellular processes.

- Cell Membrane Interaction : The lipophilicity imparted by the trifluoroethoxy group enables effective interaction with lipid membranes, potentially influencing enzyme activity and receptor binding.

Medicine

- Therapeutic Applications : Ongoing research aims to explore its potential therapeutic applications in drug development. Its unique structure suggests it may have significant pharmacological activities similar to other compounds in medicinal chemistry .

- Drug Delivery Systems : The compound's ability to penetrate cell membranes effectively may facilitate its use in drug delivery systems.

Case Studies

Several studies have highlighted the potential of this compound:

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have shown promising results regarding its ability to modulate enzyme activity effectively.

- Pharmacological Research : Research focusing on its pharmacological properties has indicated potential uses in developing new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of Butyl 2-(2,2,2-trifluoroethoxy)nicotinate involves its interaction with molecular targets and pathways within biological systems. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Butyl nicotinate: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.

Ethyl 2-(2,2,2-trifluoroethoxy)nicotinate: Similar structure but with an ethyl group instead of a butyl group.

Methyl 2-(2,2,2-trifluoroethoxy)nicotinate: Contains a methyl group, leading to variations in reactivity and applications.

Uniqueness

Butyl 2-(2,2,2-trifluoroethoxy)nicotinate is unique due to the presence of both the butyl and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Butyl 2-(2,2,2-trifluoroethoxy)nicotinate is a compound that incorporates a nicotinic acid core with a trifluoroethoxy substituent. This structure suggests potential biological activity, particularly due to the properties imparted by both the nicotinic acid moiety and the electron-withdrawing trifluoroethoxy group. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, metabolic pathways, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This formula indicates that the compound consists of 13 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The trifluoroethoxy group enhances lipophilicity and may influence the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes including neurotransmission and muscle contraction. The presence of the trifluoroethoxy group may enhance binding affinity or alter receptor conformation.

Table 1: Potential Biological Targets and Effects

Biological Studies and Findings

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

- Nicotinic Receptor Interaction : Studies indicate that nicotinic acid derivatives can modulate receptor activity. The trifluoroethoxy group may enhance this interaction through hydrophobic effects or electron-withdrawing properties that stabilize binding.

- VEGFR-2 Inhibition : A related study on pyridine derivatives indicated potential as VEGFR-2 inhibitors. The binding affinity was assessed using molecular docking studies which suggested effective interaction with the receptor's active site .

- Anti-inflammatory Properties : The compound's ability to inhibit chymase suggests potential therapeutic applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .

Case Studies

Several case studies highlight the implications of this compound in medical research:

- Case Study on Diabetes : A nested case-control study found metabolites related to nicotinic acid derivatives associated with Type 2 Diabetes (T2D) risk. The study emphasized the importance of metabolic markers in predicting T2D incidence .

- Cancer Research : In vitro studies indicated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 21 μM against HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.